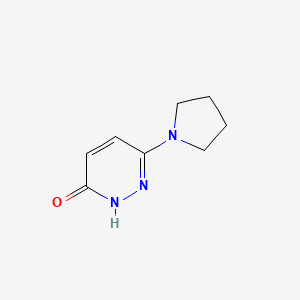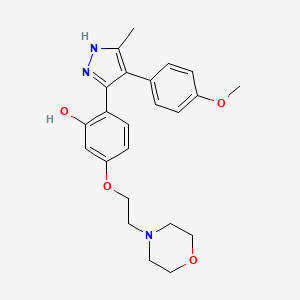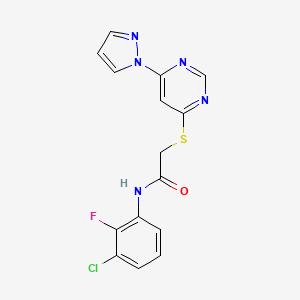
6-Pyrrolidin-1-ylpyridazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Pyrrolidin-1-ylpyridazin-3-ol” is a chemical compound with the CAS number 344296-93-1 . It has a molecular weight of 165.19 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “6-Pyrrolidin-1-ylpyridazin-3-ol” involves various synthetic strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The compound is also associated with the use of heterocyclic scaffolds in drug production .Molecular Structure Analysis
The IUPAC name for this compound is 6-(1-pyrrolidinyl)-3-pyridazinol . The InChI code is 1S/C8H11N3O/c12-8-4-3-7(9-10-8)11-5-1-2-6-11/h3-4H,1-2,5-6H2,(H,10,12) .Physical And Chemical Properties Analysis
“6-Pyrrolidin-1-ylpyridazin-3-ol” is a solid compound . It has a molecular weight of 165.19 .Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Applications
The compound 6-Pyrrolidin-1-ylpyridazin-3-ol, as a part of the broader category of pyridine and fused pyridine derivatives, has been utilized in the synthesis of various novel compounds. For instance, a study by Flefel et al. (2018) involved the preparation of novel pyridine derivatives, which were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The compounds exhibited moderate to good binding energies, indicating their potential applications in molecular docking studies and as antimicrobial and antioxidant agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Coordination Chemistry and Luminescent Compounds
In coordination chemistry, derivatives of pyridines, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been explored for their potential to form luminescent lanthanide compounds, which are of interest in biological sensing. These compounds also show unusual thermal and photochemical spin-state transitions in iron complexes, demonstrating the versatility of pyridine derivatives in creating functional materials (Halcrow, 2005).
Catalysis and Functional Materials
The synthesis and applications of 2,6-dipyrazolylpyridine derivatives have been extensively surveyed, highlighting their use in the synthesis of multifunctional spin-crossover switches, emissive f-element podand centers for biomedical sensors, and their role in the self-assembly of functional soft materials and surface structures. Additionally, these complexes have been employed in catalysis, further showcasing the scientific research applications of pyridine derivatives (Halcrow, 2014).
Water Oxidation and Environmental Applications
A new family of Ru complexes, incorporating pyridine derivatives, has been synthesized for water oxidation applications. These complexes, characterized by their electronic absorption and redox properties, demonstrate the potential of pyridine derivatives in contributing to the development of catalysts for environmental applications, such as oxygen evolution in aqueous solutions (Zong & Thummel, 2005).
Synthesis of Spirooxindole Derivatives
In the field of medicinal chemistry, pyrrolidine and pyrrolizidine containing spirooxindole derivatives have been synthesized using a stereoselective, three-component method. The anti-diabetic activity of these newly synthesized spirooxindole derivatives was evaluated, showing potent inhibition against α-glucosidase and α-amylase enzymes, which is supported by molecular docking studies. This illustrates the application of pyridine derivatives in the synthesis of potential therapeutic agents (Nivetha et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound belongs to the class of pyridazinones, which are known to interact with a wide range of biological targets
Mode of Action
Pyridazinone derivatives have been shown to exhibit a wide range of physiological effects . The compound’s interaction with its targets could lead to changes in cellular processes, but the specifics of these interactions require further investigation.
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of biological pathways . The downstream effects of these interactions can vary widely and are dependent on the specific targets and mode of action of the compound.
Result of Action
As a pyridazinone derivative, it may have a wide range of effects depending on its specific targets and mode of action
Propiedades
IUPAC Name |
3-pyrrolidin-1-yl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-4-3-7(9-10-8)11-5-1-2-6-11/h3-4H,1-2,5-6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAPAQUMLIKABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2849564.png)
![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2849565.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2849567.png)

![3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2849572.png)


![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2849579.png)

![1-(3-methoxypropyl)-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2849582.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide](/img/structure/B2849583.png)
![3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1lambda-thietane-1,1-dione](/img/structure/B2849584.png)
